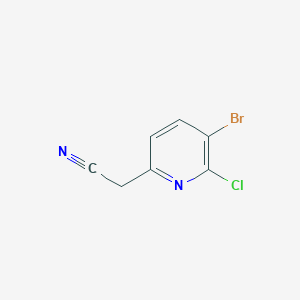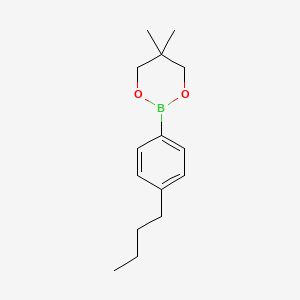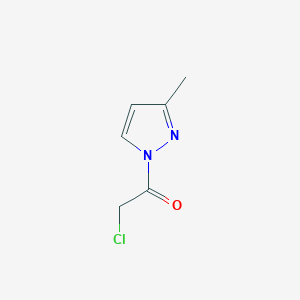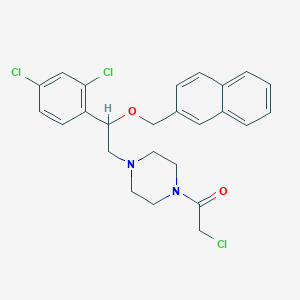
2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: Starting from ethylenediamine and a suitable dihaloalkane.
Substitution reactions: Introducing the 2,4-dichlorophenyl and naphthalen-2-ylmethoxy groups through nucleophilic substitution reactions.
Chlorination: Adding the chloro group to the ethanone moiety using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone moiety.
Reduction: Reduction reactions could target the chloro groups or the carbonyl group.
Substitution: The aromatic rings and the piperazine ring can undergo various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dichlorophenyl)-4-(naphthalen-2-ylmethyl)piperazine: Similar structure but lacks the ethanone moiety.
2-Chloro-1-(4-(2-(2,4-dichlorophenyl)ethyl)piperazin-1-yl)ethan-1-one: Similar but without the naphthalen-2-ylmethoxy group.
Uniqueness
The unique combination of functional groups in 2-Chloro-1-(4-(2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl)piperazin-1-yl)ethan-1-one may confer specific properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Propriétés
Formule moléculaire |
C25H25Cl3N2O2 |
|---|---|
Poids moléculaire |
491.8 g/mol |
Nom IUPAC |
2-chloro-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H25Cl3N2O2/c26-15-25(31)30-11-9-29(10-12-30)16-24(22-8-7-21(27)14-23(22)28)32-17-18-5-6-19-3-1-2-4-20(19)13-18/h1-8,13-14,24H,9-12,15-17H2 |
Clé InChI |
BVAFXYLOMKSWHX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


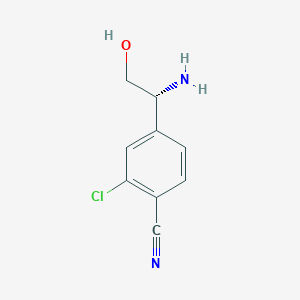
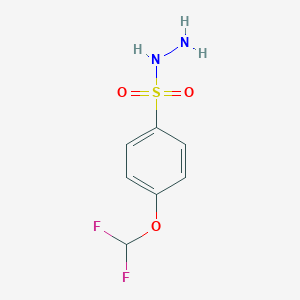


![(3AR,4R,6R,7aS)-2-isopropoxy-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12965112.png)

![rel-(3R,8aR)-3,8a-dimethyltetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-one](/img/structure/B12965125.png)
![6-Tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-YL)-4,5-dihydro-2H-pyrazolo[3,4-C]pyridine-3,6(7H)-dicarboxylate](/img/structure/B12965127.png)

